molecular formula C8H9NO5 B3056467 4,5-Dimethoxy-2-nitrophenol CAS No. 7158-91-0

4,5-Dimethoxy-2-nitrophenol

Cat. No.: B3056467
CAS No.: 7158-91-0
M. Wt: 199.16 g/mol
InChI Key: KBEJHHWQKHGDNC-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrophenol is an organic compound with the molecular formula C8H9NO5. It is a derivative of phenol, featuring a nitro group (-NO2) and two methoxy groups (-OCH3) attached to the benzene ring. This compound is known for its distinctive chemical properties and various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 4,5-dimethoxyphenol using nitric acid. The reaction typically requires a controlled temperature and the presence of a catalyst to ensure the selective introduction of the nitro group at the 2-position of the phenol ring.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale nitration reactions. These processes are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 4,5-dimethoxy-2-nitrobenzoic acid.

  • Reduction: Reduction reactions can yield 4,5-dimethoxy-2-aminophenol.

  • Substitution: Substitution reactions can lead to the formation of various halogenated derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-nitrophenol has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.

  • Biology: The compound is utilized in biological studies to investigate the effects of nitrophenols on cellular processes and enzyme activities.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-Dimethoxy-2-nitrophenol exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form nitroso and hydroxylamine derivatives, which can further react with cellular components. These interactions can modulate various biological processes, such as inflammation and oxidative stress.

Comparison with Similar Compounds

  • 2-Nitrophenol

  • 3-Nitrophenol

  • 2,4-Dinitrophenol

  • 2,6-Dinitrophenol

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

4,5-dimethoxy-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEJHHWQKHGDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304866
Record name 4,5-dimethoxy-2-nitrophenol
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Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7158-91-0
Record name 4,5-Dimethoxy-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7158-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxy-2-nitrophenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC167884
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dimethoxy-2-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4,5-dimethoxy-2-nitro-benzaldehyde (3.75 g, 14.2 mmol) in dichloromethane (75 mL) at 0° C. under a nitrogen atmosphere was added meta-chloroperoxybenzoic acid (75% purity, 4.90 g, 28.4 mmol), then trifluoroacetic acid (1.05 mL, 14.2 mmol). The reaction was stirred at room temperature for 18 h, then recooled to 0° C. Excess reagent was quenched with 5% sodium bisulfite solution and the precipitate was removed by filtration, washing with dichloromethane. The organic phase of the filtrate was washed with sodium bicarbonate and brine, was dried (sodium sulfate), and was evaporated to provide a yellow solid. This intermediate was suspended in methanol (50 mL), treated with 2N NaOH (16 mL, 32 mmol), and was stirred at room temperature for 1 h. The reaction was acidified with 1N HCl and was filtered, washing with methanol to provide 4,5-dimethoxy-2-nitro-phenol (2.00 g, 71% yield) as a bright yellow solid. 1H-NMR (CDCl3, 500 MHz) 11.0 (s, 1H), 7.39 (s, 1H), 6.48 (s, 1H), 3.90 (s, 3H), 3.83 (s, 3H) ppm; MS (FIA) 197.9 (M−H); HPLC (Method A) 3.357 min.
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4.9 g
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16 mL
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Synthesis routes and methods II

Procedure details

In SCHEME 9 3,4-dimethoxyphenol (36) is selectively nitrated with 70% HNO3 in AcOH to give 4,5-dimethoxy-2-nitrophenol (37) which is further converted to the corresponding triflate (38) with trifluoromethylsulfonic anhydride (Tf2O) and pyridine in dichloromethane. Triflate (38) is reacted under inert conditions with a boronic acid of general type (31) under Suzuki-type basic conditions (Pd(PPh3)4 and aqueous potassium phosphate in toluene) to a biaryl of type (39). Biaryl (39) is further hydrolized with aqueous lithium hydroxide in THF and MeOH or MeCN to give the corresponding carboxylic acid (40) which is converted to a building block of type (41) by reaction with oxalyl chloride in anhydrous dichloromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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